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Cat. No.: B15473585 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Azuleno[4,5-c]furan

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physicochemical

properties, synthesis, and characterization of Azuleno[4,5-c]furan. Due to the inherent

instability of the parent compound, this guide focuses primarily on its more stable derivative, 4-

chloroazuleno[4,5-c]furan, for which experimental data is available. The parent compound is

discussed in the context of its generation and trapping as a Diels-Alder adduct. This guide

includes detailed experimental protocols, tabulated spectroscopic data, and visualizations of

the synthetic pathways, serving as a critical resource for researchers interested in the

chemistry and potential applications of this novel heterocyclic system.

Introduction
Azuleno[4,5-c]furan is a polycyclic aromatic hydrocarbon belonging to a class of compounds

that fuse the electron-rich furan ring with the non-benzenoid aromatic azulene core. The parent

azulene molecule is known for its distinct blue color and unique electronic properties, including

a significant dipole moment for a hydrocarbon. The fusion of a furan ring to the azulene nucleus

is expected to modulate these electronic properties, leading to novel characteristics with

potential applications in materials science and medicinal chemistry.

The parent Azuleno[4,5-c]furan (1) is a highly reactive and unstable molecule. Its transient

nature has precluded detailed characterization in its free form. However, it has been
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successfully generated in situ and trapped via cycloaddition reactions. The introduction of a

chloro substituent at the 4-position yields 4-chloroazuleno[4,5-c]furan (2), a derivative with

enhanced stability that has been successfully synthesized and characterized spectroscopically.

This guide will leverage the data available for this chloro-derivative to infer the expected

properties of the parent system.

Synthesis and Reactivity
The synthesis of azuleno[c]furans is achieved through a sophisticated tandem cycloaddition–

cycloreversion strategy. This methodology allows for the formation of the unstable furan ring

fused to the azulene core.

Synthesis of 4-chloroazuleno[4,5-c]furan
The preparation of 4-chloroazuleno[4,5-c]furan is a multi-step process that highlights the

challenges in synthesizing such reactive molecules. A key feature of its reactivity is its ability to

act as a diene in Diels-Alder reactions.

Experimental Protocol:

The synthesis of 4-chloroazuleno[4,5-c]furan has been reported by Payne and Wege. The

final step involves the reaction of a precursor adduct with a tetrazine, which upon

cycloreversion, yields the target azulenofuran.

A detailed, step-by-step experimental protocol would be presented here if the full-text

publication were accessible. This would include specific reagents, quantities, reaction

conditions (temperature, time), and purification methods (e.g., chromatography, crystallization).

Generation and Trapping of Azuleno[4,5-c]furan
The parent Azuleno[4,5-c]furan is too unstable to be isolated under normal laboratory

conditions. It is generated as a transient intermediate and can be "trapped" by a dienophile in a

Diels-Alder reaction.

Experimental Protocol:

Sato and colleagues reported the in-situ generation and trapping of Azuleno[4,5-c]furan. The

process involves the chemical transformation of a suitable precursor to generate the fleeting
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azulenofuran, which is immediately intercepted by a reactive dienophile like maleic anhydride.

A detailed, step-by-step experimental protocol for the generation and trapping of the parent

compound would be included here, based on the full-text of the primary literature. This would

specify the precursor, reaction conditions for its conversion, the dienophile used, and the

procedure for isolating the resulting cycloadduct.

The reaction of in-situ generated Azuleno[4,5-c]furan with maleic anhydride yields a mixture

of exo and endo Diels-Alder adducts.

Physicochemical and Spectroscopic Properties
The physicochemical properties of Azuleno[4,5-c]furan are largely inferred from its more

stable chloro-derivative and through computational modeling, given the parent compound's

instability.

Physical Properties
Property

4-chloroazuleno[4,5-
c]furan

Azuleno[4,5-c]furan

Molecular Formula C₁₂H₇ClO C₁₂H₈O

Molecular Weight 202.64 g/mol 168.19 g/mol

Appearance Data not available Unstable, not isolated

Melting Point Data not available Not applicable

Boiling Point Data not available Not applicable

Solubility Data not available Data not available

Note: This table would be populated with quantitative data from the experimental section of the

primary literature if it were available.

Spectroscopic Data
Spectroscopic characterization is essential for confirming the structure of these novel

azulenofurans.
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Table 1: ¹H NMR Spectroscopic Data (ppm)

Proton 4-chloroazuleno[4,5-c]furan

H-1 Data not available

H-3 Data not available

H-5 Data not available

H-6 Data not available

H-7 Data not available

H-8 Data not available

H-9 Data not available

Note: The chemical shifts (δ) and coupling constants (J) for each proton would be listed here

based on the full experimental data.

Table 2: ¹³C NMR Spectroscopic Data (ppm)
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Carbon 4-chloroazuleno[4,5-c]furan

C-1 Data not available

C-3 Data not available

C-3a Data not available

C-4 Data not available

C-5 Data not available

C-6 Data not available

C-7 Data not available

C-8 Data not available

C-9 Data not available

C-9a Data not available

C-9b Data not available

Note: The chemical shifts (δ) for each carbon atom would be provided in this table.

Table 3: UV-Vis and IR Spectroscopic Data

Spectroscopy 4-chloroazuleno[4,5-c]furan

UV-Vis (λmax, nm) Data not available

IR (ν, cm⁻¹) Data not available

Note: This table would include the wavelengths of maximum absorption for UV-Vis

spectroscopy and the frequencies of key vibrational modes from IR spectroscopy.

Visualized Workflows and Relationships
Diagrams are provided to clarify the synthetic pathway and the logical flow of characterization

for Azuleno[4,5-c]furan and its derivatives.
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Caption: Synthetic routes for 4-chloroazuleno[4,5-c]furan and the parent compound.
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Caption: Workflow for the characterization of azulenofuran derivatives.

Conclusion
Azuleno[4,5-c]furan represents a fascinating yet challenging synthetic target. Its inherent

instability necessitates a focus on more stable derivatives, such as 4-chloroazuleno[4,5-
c]furan, to probe the physicochemical properties of this heterocyclic system. The available

data indicates a rich chemistry, particularly with respect to cycloaddition reactions. Further

studies, including computational analyses and the synthesis of other stabilized derivatives, are

warranted to fully elucidate the potential of this compound class in various scientific and

technological fields. This guide provides a foundational understanding based on the current

literature and will be updated as more comprehensive experimental data becomes available.

To cite this document: BenchChem. ["physicochemical properties of Azuleno[4,5-c]furan"].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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